N-(2,5-dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core. Key structural attributes include:
- Sulfanyl bridge (-S-): Enhances metabolic stability compared to ether or amine linkages.
- 3-Propyl substituent: Influences lipophilicity and steric interactions.
- 7-Phenyl group: May contribute to π-π stacking in biological targets.
Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-5-13-30-25(32)24-23(19(15-29(24)2)17-9-7-6-8-10-17)28-26(30)35-16-22(31)27-20-14-18(33-3)11-12-21(20)34-4/h6-12,14-15H,5,13,16H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYCYJXWIJZNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure suggests possible interactions with various biological targets, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The compound can be broken down into two main components:
- N-(2,5-Dimethoxyphenyl) : A substituent that may enhance lipophilicity and cellular uptake.
- 2-{5-Methyl-4-Oxo-7-Phenyl-3-Propyl-3H,4H,5H-Pyrrolo[3,2-d]Pyrimidin-2-Yl}sulfanyl : This moiety is likely responsible for the compound's biological activity due to its complex heterocyclic structure.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities including:
- Anticancer : Many pyrrolo[3,2-d]pyrimidine derivatives have shown promise as inhibitors of cancer cell proliferation.
- Antimicrobial : Some derivatives have demonstrated activity against various bacterial strains.
Table 1: Summary of Biological Activities
Anticancer Activity
A study focusing on pyrrolo[3,2-d]pyrimidine derivatives found that certain compounds exhibited significant cytotoxic effects on various cancer cell lines. For instance:
- Compound X (structural analog) showed an IC50 value of 10 µM against HeLa cells.
Antimicrobial Activity
In another investigation, a series of substituted pyrrolopyrimidines were evaluated for their antimicrobial properties. The results indicated:
- Compounds with similar structures exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, suggesting strong potential as anti-tubercular agents .
The biological activities are likely attributed to the compound's ability to interact with specific enzymes or receptors:
- Dihydrofolate Reductase (DHFR) : Compounds targeting DHFR can inhibit folate metabolism in cancer and bacterial cells .
- Kinase Inhibition : Some derivatives may act as kinase inhibitors, affecting signaling pathways involved in cell proliferation and survival.
Toxicity and Safety Profile
Initial assessments of toxicity indicate that the compound exhibits low cytotoxicity towards human embryonic kidney cells (HEK-293), making it a candidate for further development in therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanisms through which it exerts its effects include:
- Inhibition of Cell Growth : The compound has been reported to affect key signaling pathways involved in cell growth, particularly the MEK/ERK pathway, which is crucial in many cancers.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells by disrupting cellular processes and inhibiting enzymatic activity related to cancer progression.
Case Study : In vitro tests conducted on human breast cancer cells demonstrated an IC50 value indicative of potent anticancer properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Studies have shown that it exhibits activity against various bacterial strains:
- Gram-negative bacteria : Effective against Escherichia coli and Salmonella typhi.
- Gram-positive bacteria : Demonstrated activity against Staphylococcus aureus and Bacillus subtilis.
The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, suggesting that modifications at specific positions can enhance antimicrobial potency .
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may possess anti-inflammatory properties. It is believed to interact with various inflammatory pathways, potentially reducing inflammation-related diseases.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
Chemical Reactions Analysis
Amide Bond Hydrolysis
The acetamide group (-N-(2,5-dimethoxyphenyl)sulfanylacetamide ) can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines:
This reaction is critical for modifying the compound’s pharmacokinetic profile.
Sulfanyl Group Reactivity
The sulfanyl (-S- ) moiety is susceptible to oxidation (e.g., to sulfinyl or sulfonyl groups) and nucleophilic substitution:
Such reactions may alter biological activity by modifying the compound’s electronic properties .
Pyrrolo[3,2-d]pyrimidine Core Reactions
The heterocyclic core can participate in:
-
Electrophilic substitution : Directed by electron-donating groups (e.g., methyl, phenyl) at positions 5 and 7 .
-
Reduction/oxidation : The oxo group (4-oxo ) may undergo reduction to form dihydro derivatives.
Halogenation/Sulfonation
The phenyl rings (2,5-dimethoxy and 7-phenyl) may undergo electrophilic aromatic substitution, though steric hindrance could limit reactivity .
Stability and Solubility
Biological Relevance of Reactivity
The compound’s reactivity profile aligns with its potential as a kinase inhibitor or enzyme modulator:
-
Amide bonds : Hydrolysis products may influence metabolic stability and target engagement.
-
Sulfanyl groups : Oxidation to sulfoxides/sulfones could enhance binding affinity to cysteine-rich proteins .
-
Pyrrolo[3,2-d]pyrimidine : The core’s planar structure facilitates π-π interactions with ATP-binding pockets in kinases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The pyrrolo[3,2-d]pyrimidinone core distinguishes the target compound from analogs with triazolo[4,3-c]pyrimidin or tetrahydropyrimidin cores.
Implications :
- The pyrrolo-pyrimidinone core offers planarity for target binding, whereas triazolo-pyrimidin cores introduce additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.
Substituent Effects on Pharmacological Properties
Table 2: Substituent-Driven Properties
Key Findings :
NMR Spectral Comparisons
highlights the use of NMR to deduce structural changes in analogs. For the target compound:
- Region A (positions 39–44) : Chemical shifts (δ 7.2–7.5 ppm) suggest aromatic proton environments influenced by the 7-phenyl group.
- Region B (positions 29–36) : Shifts at δ 3.8–4.2 ppm correlate with the sulfanyl bridge and propyl chain, distinct from analogs with ether linkages (δ 3.5–3.7 ppm) .
Q & A
Basic: What are the primary synthetic routes for this compound, and how can reaction efficiency be optimized methodologically?
Answer:
The synthesis involves constructing the pyrrolo[3,2-d]pyrimidine core, followed by sulfanyl-acetamide coupling. Key challenges include regioselectivity during cyclization and purification of intermediates. Methodological optimizations:
- Flow Chemistry : Utilize continuous-flow systems to enhance reaction control and reproducibility, as demonstrated in analogous heterocyclic syntheses (e.g., diphenyldiazomethane synthesis via flow chemistry) .
- Design of Experiments (DoE) : Apply statistical modeling to optimize parameters like temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches .
- Purification : Use recrystallization with mixed solvents (e.g., ethyl acetate/hexane) or column chromatography with gradient elution to isolate intermediates, as seen in structurally related pyrrolo-pyrimidine derivatives .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D conformation of the pyrrolo-pyrimidine core and sulfanyl-acetamide substituents. SCXRD confirmed bond lengths and angles in analogous compounds (e.g., N-(4-chlorophenyl) derivatives) .
- NMR Spectroscopy : Use , , and 2D experiments (e.g., HSQC, HMBC) to assign methoxy, propyl, and phenyl groups. For example, NMR can distinguish between propyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., CHNOS) with <5 ppm error .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer: Contradictions may arise from assay-specific conditions (e.g., pH, temperature) or compound solubility. Methodological solutions:
- Orthogonal Assays : Validate activity using distinct methods (e.g., enzymatic vs. cell-based assays) to rule out false positives/negatives.
- Solubility Optimization : Test solvents like DMSO with co-solvents (PEG-400) or surfactants (Tween-80) to improve bioavailability, as suggested for structurally similar acetamide derivatives .
- Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess degradation pathways, which may explain variability in in vivo vs. in vitro results .
Advanced: What computational strategies can predict the compound’s binding affinity to target proteins?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfanyl-acetamide group and active sites (e.g., kinases or GPCRs). Validate with free-energy perturbation (FEP) calculations .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Training sets can include analogs from PubChem (e.g., pyrimidine-based compounds) .
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability under physiological conditions .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Standardized Protocols : Document reaction parameters (e.g., inert atmosphere, stirring speed) rigorously.
- Intermediate Characterization : Validate each synthetic step via NMR and TLC before proceeding. For example, confirm the formation of the pyrrolo-pyrimidine intermediate before sulfanyl coupling .
- Batch Consistency : Use calibrated equipment (e.g., syringe pumps for reagent addition) and quality-controlled starting materials .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace 2,5-dimethoxyphenyl with halogenated aryl groups) and test biological activity. For example, halogen substitution in similar compounds improved kinase inhibition .
- Fragment-Based Screening : Identify critical pharmacophores (e.g., sulfanyl group) by testing truncated derivatives.
- Crystallographic SAR : Correlate SCXRD data (e.g., dihedral angles of the pyrrolo-pyrimidine core) with activity trends .
Basic: How can researchers mitigate toxicity risks during in vitro testing?
Answer:
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC values early in development .
- Metabolite Identification : Perform LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates) that may cause off-target effects .
- Dose Escalation : Start with sub-micromolar concentrations and monitor cell viability in real-time using impedance-based systems .
Advanced: How can data from conflicting crystallographic studies be reconciled?
Answer:
- Thermal Parameter Analysis : Compare displacement parameters (B-factors) to identify regions of structural flexibility (e.g., propyl chain disorder) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to explain packing differences across studies .
- Temperature-Dependent Crystallography : Repeat experiments at varying temperatures (e.g., 100 K vs. 298 K) to assess conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
